molecular formula C20H16ClN3O6S2 B11421738 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B11421738
M. Wt: 493.9 g/mol
InChI Key: LHJYJSAMDKCPQE-UHFFFAOYSA-N
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Description

2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that combines a sulfonyl group, a dihydropyrimidinone core, and a benzodioxin moiety, making it a subject of study for its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps:

    Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.

    Introduction of the sulfonyl group: The dihydropyrimidinone intermediate is then reacted with a sulfonyl chloride derivative, such as 3-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the benzodioxin moiety: The final step involves the coupling of the sulfonylated dihydropyrimidinone with 2,3-dihydro-1,4-benzodioxin-6-ylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of sulfonylated dihydropyrimidinones in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural similarity to certain pharmacophores makes it a candidate for drug discovery and development, particularly in the fields of anti-inflammatory and anticancer research.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets could lead to the development of new medications for treating various diseases.

Industry

In the industrial sector, the compound’s chemical properties are leveraged for the synthesis of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for applications in material science and catalysis.

Mechanism of Action

The mechanism of action of 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with protein residues, potentially inhibiting enzyme activity. The dihydropyrimidinone core may interact with nucleic acids, affecting gene expression. The benzodioxin moiety could enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-2-hydroxy-N-phenylbenzamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
  • **5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl derivatives

Uniqueness

What sets 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide apart is its combination of functional groups, which confer unique chemical and biological properties

Biological Activity

The compound 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has garnered attention in recent pharmacological research due to its diverse biological activities. This article synthesizes available data regarding its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a dihydropyrimidine moiety and a benzodioxin group. The presence of the sulfonyl and sulfanyl groups contributes to its biological activity by enhancing interactions with biological targets.

1. Antibacterial Activity

Research has indicated that compounds similar to this structure exhibit significant antibacterial properties. For instance, derivatives containing the sulfonyl group have been shown to demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

2. Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. It has shown promising results as an inhibitor of acetylcholinesterase (AChE) and urease, which are important targets in treating conditions like Alzheimer's disease and urinary infections respectively.

EnzymeIC50 Value (μM)
Acetylcholinesterase2.14 ± 0.003
Urease0.63 ± 0.001

These values indicate strong inhibitory activity, suggesting potential therapeutic uses in managing neurological disorders and infections .

3. Antidiabetic Activity

In addition to its antibacterial and enzyme inhibition capabilities, the compound's structural analogs have demonstrated antidiabetic properties. In studies, certain derivatives have shown significant inhibition of alpha-amylase activity, which is crucial for carbohydrate metabolism.

Concentration (μM)Percent Inhibition (%)
50078.85
25073.08
12568.90
62.562.28
31.2558.47

The observed IC50 values in these assays were competitive with standard antidiabetic drugs, indicating the potential for this compound in diabetes management .

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds with similar structures:

  • Antibacterial Screening : A study evaluated various synthesized compounds for their antibacterial efficacy against multiple strains, confirming that those with the sulfonyl moiety exhibited enhanced activity .
  • Enzyme Inhibition Studies : Research highlighted the potential of these compounds in inhibiting key enzymes involved in metabolic processes, suggesting their utility in treating metabolic syndromes .
  • Docking Studies : Molecular docking simulations have provided insights into how these compounds interact at a molecular level with target proteins, elucidating their mechanisms of action .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis typically involves multi-step reactions, including sulfonylation, nucleophilic substitution, and acetamide coupling. For optimization, employ Design of Experiments (DoE) methodologies to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and assess their impact on yield and purity. Thin-layer chromatography (TLC) and spectroscopic techniques (e.g., 1H^1H-NMR, IR) are critical for monitoring intermediate formation . Reaction paths can be refined using quantum chemical calculations to predict energy barriers, as demonstrated in advanced reaction design frameworks .

Q. How should researchers characterize the compound’s structural and physicochemical properties?

Use a combination of:

  • Spectroscopy : 1H^1H-NMR (e.g., δ 12.50 ppm for NH protons) and IR (to confirm sulfonyl and carbonyl groups) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • Elemental analysis : Validate purity via carbon, nitrogen, and sulfur content (e.g., C: 45.29%, N: 12.23%, S: 9.30%) . Melting points (e.g., 230°C) should be determined experimentally, as supplier-reported data may vary .

Q. What functional groups are critical for its biological activity?

The sulfonyl group, dihydropyrimidinone core, and benzodioxin-linked acetamide are key. The sulfonyl moiety may enhance enzyme/receptor binding via hydrogen bonding or hydrophobic interactions, while the dihydropyrimidinone core could mimic nucleotide structures, enabling competitive inhibition .

Advanced Research Questions

Q. How can computational methods aid in studying reaction mechanisms or target interactions?

Integrate quantum mechanics/molecular mechanics (QM/MM) simulations to model reaction pathways (e.g., sulfonylation kinetics) or docking studies to predict binding affinities with biological targets. Tools like COMSOL Multiphysics enable virtual screening of reaction conditions, reducing experimental iterations . For example, ICReDD’s reaction path search methods combine computational predictions with experimental validation to optimize conditions .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Dose-response assays : Test the compound across a broad concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Orthogonal assays : Combine enzymatic inhibition assays (e.g., IC50_{50} determination) with cellular viability tests to distinguish target-specific effects from cytotoxicity .
  • Batch variability analysis : Compare results across multiple synthesis batches to rule out impurities as confounding factors .

Q. How can researchers optimize the compound’s pharmacokinetic (PK) properties?

  • Structural modifications : Introduce substituents to the benzodioxin or pyrimidine rings to alter lipophilicity (logP) and solubility. For instance, methyl or methoxy groups may enhance membrane permeability .
  • In vitro ADME assays : Use Caco-2 cell models for permeability and cytochrome P450 inhibition studies to predict metabolic stability .

Q. Methodological Considerations

Q. What statistical approaches improve experimental reproducibility?

Apply multivariate analysis (e.g., principal component analysis) to identify critical variables affecting synthesis or bioactivity. Randomized block designs minimize bias in biological assays . For high-throughput screening, machine learning algorithms (e.g., random forests) can prioritize compounds with desirable properties .

Q. How should safety protocols be tailored for handling this compound?

Follow institutional chemical hygiene plans, including:

  • Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMSO, DMF) .
  • Waste disposal : Segregate halogenated waste (from chlorophenyl groups) per EPA guidelines .

Q. Data Management and Validation

Q. How can researchers ensure data integrity in studies involving this compound?

  • Electronic lab notebooks (ELNs) : Digitally track synthesis protocols and spectroscopic data to prevent loss or tampering .
  • Cross-lab validation : Share samples with collaborating labs to confirm biological activity and physicochemical properties .

Properties

Molecular Formula

C20H16ClN3O6S2

Molecular Weight

493.9 g/mol

IUPAC Name

2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C20H16ClN3O6S2/c21-12-2-1-3-14(8-12)32(27,28)17-10-22-20(24-19(17)26)31-11-18(25)23-13-4-5-15-16(9-13)30-7-6-29-15/h1-5,8-10H,6-7,11H2,(H,23,25)(H,22,24,26)

InChI Key

LHJYJSAMDKCPQE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=C(C(=O)N3)S(=O)(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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